![molecular formula C18H12ClFN4O2 B1384372 2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1349086-32-3](/img/structure/B1384372.png)
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Overview
Description
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C18H12ClFN4O2 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- This compound is utilized as a building block for constructing various nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. Its reactivity towards primary and heterocyclic amines yields Schiff bases, which are essential in synthesizing these nitrogen-rich compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Anticancer Potential
- Derivatives of this compound, synthesized through environmentally friendly methods, have demonstrated significant in-vitro anticancer activities against various human tumor cell lines. Molecular docking studies indicate good binding in the active site of the thymidylate synthase enzyme, crucial for anticancer activity (Tiwari et al., 2016).
Antimicrobial Activity
- Novel Schiff bases synthesized using derivatives of this compound have shown substantial antimicrobial activities. These activities were confirmed through in vitro studies, highlighting its potential in developing new antimicrobial agents (Puthran et al., 2019).
Molecular Docking and Structural Analysis
- Molecular docking studies involving derivatives of this compound have shown high affinity with proteins like CDK4, indicating potential pharmaceutical applications. X-ray crystallography has also been used to understand its molecular structure, aiding in the design of more effective compounds (Holam, Santhoshkumar, & Killedar, 2022).
Potential as Anticonvulsant Agents
- Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant and neurotoxicity effects, showing promising results at specific dose levels. This opens avenues for further research into its applications in neuropharmacology (Shaquiquzzaman et al., 2012).
properties
IUPAC Name |
2-(4-chloroanilino)-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O2/c1-26-15-7-2-10(8-14(15)20)16-13(9-21)17(25)24-18(23-16)22-12-5-3-11(19)4-6-12/h2-8H,1H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHDRQSAYUCSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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